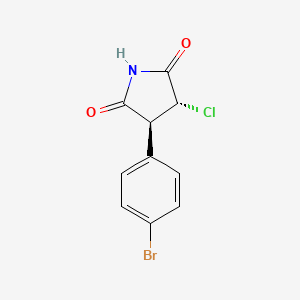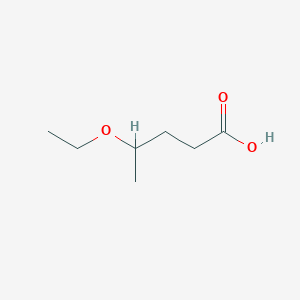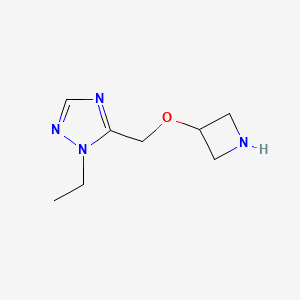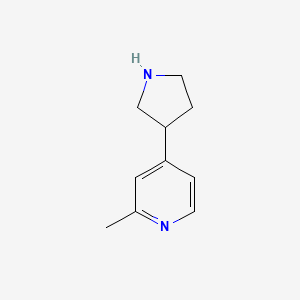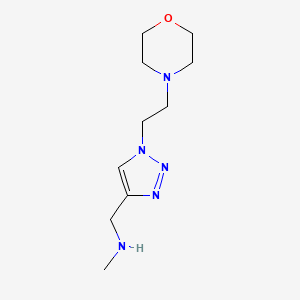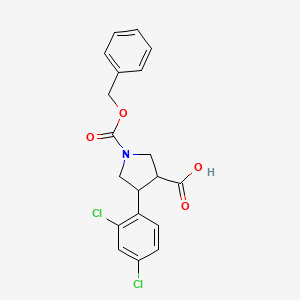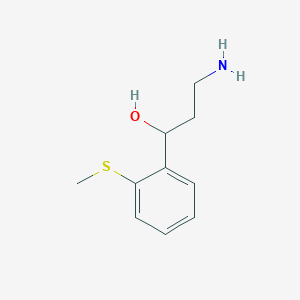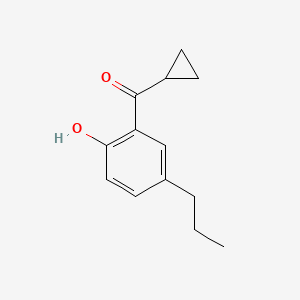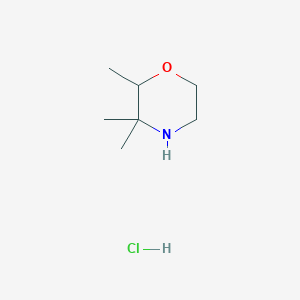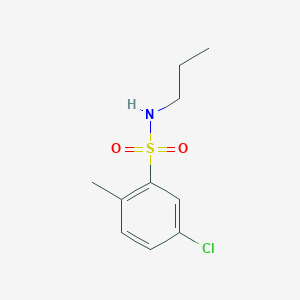![molecular formula C8H8F2O3 B13619840 6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid](/img/structure/B13619840.png)
6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6-Difluoro-3-oxospiro[33]heptane-1-carboxylic acid is a chemical compound with the molecular formula C8H8F2O3 It is characterized by its unique spirocyclic structure, which includes a spiro[33]heptane ring system with two fluorine atoms and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid typically involves the following steps:
Formation of the Spirocyclic Ring: The spirocyclic ring system can be constructed through a cyclization reaction involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or other fluorinating agents.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and safety. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Análisis De Reacciones Químicas
Types of Reactions
6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The fluorine atoms and other functional groups can be substituted with different groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound can be used in the development of new materials or chemical processes.
Mecanismo De Acción
The mechanism of action of 6,6-Difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms and spirocyclic structure may contribute to its reactivity and binding affinity. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparación Con Compuestos Similares
Similar Compounds
- 6,6-Difluoro-spiro[3.3]heptane-2-carboxylic acid
- 5,6-Difluoro-1H-indole-2-carboxylic acid
- 1-Oxa-6-azaspiro[3.3]heptane-6-carboxylic acid tert-butyl ester
- 2,6-Dioxaspiro[3.3]heptane
Uniqueness
6,6-Difluoro-3-oxospiro[33]heptane-1-carboxylic acid is unique due to its specific combination of a spirocyclic ring system, fluorine atoms, and a carboxylic acid group
Propiedades
Fórmula molecular |
C8H8F2O3 |
|---|---|
Peso molecular |
190.14 g/mol |
Nombre IUPAC |
6,6-difluoro-3-oxospiro[3.3]heptane-1-carboxylic acid |
InChI |
InChI=1S/C8H8F2O3/c9-8(10)2-7(3-8)4(6(12)13)1-5(7)11/h4H,1-3H2,(H,12,13) |
Clave InChI |
NQWVNUCULQCCIE-UHFFFAOYSA-N |
SMILES canónico |
C1C(C2(C1=O)CC(C2)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


